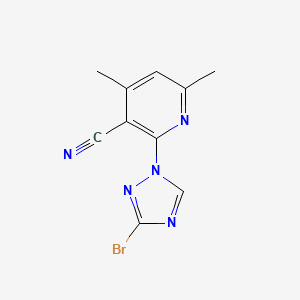

2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile

Description

2-(3-Bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with methyl groups at positions 4 and 6, a carbonitrile group at position 3, and a 3-bromo-1,2,4-triazole moiety at position 2. Its molecular structure combines electron-withdrawing (bromine, carbonitrile) and electron-donating (methyl) groups, which influence its physicochemical and biological properties.

This compound belongs to a class of triazole derivatives, which are widely studied for applications in agrochemicals and pharmaceuticals due to their versatility in hydrogen bonding and π-π stacking interactions. For example, β-(1,2,4-triazol-1-yl)-L-alanine, a structurally related triazole-containing amino acid, is a metabolite of the fungicide myclobutanil .

Properties

IUPAC Name |

2-(3-bromo-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN5/c1-6-3-7(2)14-9(8(6)4-12)16-5-13-10(11)15-16/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVDNLCMSAYOOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N2C=NC(=N2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Preformed Triazole-Pyridine Intermediates

A widely cited approach involves bromination of a preassembled triazole-pyridine intermediate. This method, detailed in patent WO2011022312A1, proceeds via:

Synthesis of 2-(1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile :

- The pyridine core is functionalized via nucleophilic aromatic substitution (SNAr) using a 1H-1,2,4-triazole derivative under basic conditions (e.g., K2CO3 in DMF at 80–100°C).

- The nitrile group is introduced early in the synthesis via cyanation of a halogenated pyridine precursor using CuCN or NaCN.

Bromination at the Triazole C3 Position :

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Triazole coupling | K2CO3, DMF, 90°C, 12 h | 78% | |

| Bromination | NBS, FeCl3, DCM, 0°C → 25°C, 6 h | 65% |

Multicomponent One-Pot Assembly

Alternative routes leverage multicomponent reactions to streamline synthesis. A Hantzsch-inspired strategy, analogous to methods in CN111410654A, constructs the pyridine ring in situ:

Formation of the Pyridine Core :

Post-Cyclization Bromination :

Reaction Scheme :

$$

\text{Ethyl acetoacetate} + \text{NH}4\text{OAc} + \text{Triazole-carbaldehyde} \xrightarrow{\text{EtOH, 80°C}} \text{Pyridine Intermediate} \xrightarrow{\text{HBr/H}2\text{O}_2} \text{Target Compound}

$$

Optimization Insight :

Metal-Catalyzed Cross-Coupling Approaches

Palladium-mediated couplings, inspired by methodologies in WO2021096903A1, enable modular assembly:

Suzuki-Miyaura Coupling :

Buchwald-Hartwig Amination :

Comparative Efficiency :

| Method | Catalyst | Temp (°C) | Yield |

|---|---|---|---|

| Suzuki | Pd(PPh3)4 | 110 | 60% |

| Buchwald | Pd2(dba)3/XPhos | 100 | 42% |

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

- Polar Aprotic Solvents (DMF, DMSO) : Favor SNAr coupling but require stringent drying to prevent hydrolysis of the nitrile group.

- Ethanolic Solutions : Effective for one-pot multicomponent reactions but necessitate acid scavengers (e.g., NaHCO3) to stabilize intermediates.

- Low-Temperature Bromination (0–5°C) : Enhances regioselectivity but prolongs reaction times (8–12 h).

Catalytic Systems and Additives

- FeCl3 vs. AlCl3 : FeCl3 provides superior regioselectivity (95:5 mono-/di-brominated ratio) compared to AlCl3 (80:20).

- Phase-Transfer Catalysts (PTCs) : Tetrabutylammonium bromide (TBAB) accelerates triazole coupling in biphasic systems (water/DCM).

Purification and Characterization

Crystallization Techniques

Chemical Reactions Analysis

2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Substitution reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.

Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include:

Nucleophiles: Amines, thiols, alkoxides

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Scientific Research Applications

2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications, including:

Medicinal chemistry: The compound serves as a scaffold for the development of new drugs with potential anticancer, antiviral, and antibacterial activities.

Agriculture: It can be used as a precursor for the synthesis of agrochemicals such as herbicides and fungicides.

Materials science: The compound can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The triazole ring can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to other triazole- and pyridine-containing molecules, focusing on substituent effects, biological activity, and reactivity. Key analogues include:

Research Findings

- Agrochemical Potential: Triazole derivatives like 3-amino-1,2,4-triazole are precursors to herbicides, and the bromine in the target compound may enhance pesticidal activity through stronger target binding .

Biological Activity

The compound 2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile is a member of the triazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on current research findings.

- Chemical Formula : C₉H₈BrN₅

- Molecular Weight : 256.09 g/mol

- IUPAC Name : this compound

- Structure : The compound features a triazole ring and a pyridine moiety with a bromine substituent that may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of triazoles demonstrate potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . The presence of the bromine atom in the structure may enhance the compound's interaction with microbial targets.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Antimicrobial | MRSA |

| Triazole derivatives | Antimicrobial | Various Gram-positive strains |

Anticancer Activity

Triazole derivatives have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines . The compound's ability to intercalate DNA and affect its integrity may contribute to its cytotoxic effects.

Case Study : In vitro assays demonstrated that triazole-based compounds could significantly reduce the viability of murine melanoma B16 cells while exhibiting low toxicity towards normal cells . This selectivity is crucial for developing effective anticancer agents.

Other Pharmacological Activities

The biological profile of triazole derivatives extends beyond antimicrobial and anticancer activities. They have been explored for their potential as:

- Antiviral Agents : Some studies suggest that triazoles may inhibit viral replication mechanisms.

- Anti-inflammatory Agents : Certain derivatives have shown promise in reducing inflammation through various pathways.

The mechanisms underlying the biological activities of this compound can be attributed to:

- DNA Intercalation : This disrupts DNA replication and transcription processes.

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Scavenging : Some studies indicate that these compounds can act as antioxidants, reducing oxidative stress in cells .

Summary of Research Findings

The compound exhibits promising biological activities that warrant further investigation. The following table summarizes key findings from recent studies:

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example, triazole-pyridine hybrids are often synthesized by reacting brominated triazole precursors with substituted pyridine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DCM) . Key steps include:

- Purification : Flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) to isolate intermediates .

- Characterization : Use of / NMR, IR, and HRMS to confirm regiochemistry and purity .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or mass spectrometry data often arise from solvent effects or impurity peaks . For example:

- NMR : Compare chemical shifts with structurally similar compounds (e.g., triazole-pyridine hybrids in and ). Use deuterated solvents (e.g., DMSO-d6 or CDCl3) to standardize conditions .

- HRMS : Cross-validate with theoretical isotopic patterns using tools like Isotope Pattern Calculator to rule out adducts .

Q. What stability considerations are critical for handling this compound?

The bromine substituent and nitrile group may render the compound moisture-sensitive . Recommendations:

- Storage : Under inert gas (N2/Ar) at –20°C in amber vials.

- Decomposition : Monitor via TLC or HPLC for hydrolysis of the nitrile group under acidic/basic conditions .

Advanced Research Questions

Q. How can the regioselectivity of triazole substitution be optimized in this compound?

Regioselectivity in triazole-pyridine hybrids is influenced by steric and electronic factors :

- Electronic Effects : Electron-withdrawing groups (e.g., Br) at the triazole 3-position direct substitution to the pyridine’s meta position .

- Catalytic Control : Use Pd/Cu catalysts to favor 1,4-disubstituted triazoles over 1,5-isomers. Reaction monitoring via NMR (e.g., tracking pyridine proton shifts) is critical .

Q. What computational methods are suitable for predicting biological activity?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) can predict interactions with biological targets:

- Docking Studies : Focus on the bromine atom’s role in halogen bonding with kinase active sites (e.g., EGFR or Aurora kinases) .

- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots .

Q. How can researchers address low yields in the final coupling step of this compound?

Low yields often result from competing side reactions (e.g., dehalogenation or nitrile hydrolysis). Mitigation strategies:

- Temperature Control : Maintain reactions at 50–60°C to avoid thermal decomposition .

- Catalyst Screening : Test Pd(PPh3)4 or Buchwald-Hartwig conditions for C–N coupling efficiency .

Q. What analytical techniques are recommended for studying degradation pathways?

- LC-MS/MS : Identify degradation products (e.g., bromine loss or nitrile → amide conversion) under accelerated stability conditions (40°C/75% RH) .

- X-ray Crystallography : Resolve structural changes in degradation byproducts .

Data Contradiction and Validation

Q. How should researchers interpret conflicting bioactivity data across studies?

Contradictions may arise from assay variability (e.g., cell line sensitivity or incubation times). Best practices:

- Dose-Response Curves : Generate IC50 values in ≥3 independent replicates.

- Control Compounds : Include known kinase inhibitors (e.g., imatinib) as benchmarks .

Q. What strategies validate synthetic routes when literature protocols fail?

- Mechanistic Probing : Use -labeled reagents to track triazole formation via - HMBC NMR .

- In Situ Monitoring : Employ ReactIR to detect transient intermediates (e.g., azide intermediates) .

Comparative Analysis with Structural Analogs

Q. How does bromine substitution impact reactivity compared to chloro or methyl analogs?

- Electrophilicity : Br increases electrophilicity at the triazole ring, enhancing nucleophilic aromatic substitution (SNAr) rates by ~30% compared to Cl analogs .

- Steric Effects : Methyl groups at pyridine 4,6-positions reduce steric hindrance for triazole coupling .

Biological Activity Evaluation

Q. What in vitro assays are recommended for preliminary anticancer screening?

- MTT Assay : Test cytotoxicity against HeLa or MCF-7 cells at 1–100 μM concentrations .

- Kinase Inhibition : Use ADP-Glo™ assays for Aurora kinase inhibition profiling .

Advanced Purification Challenges

Q. How can chromatographic resolution be improved for polar byproducts?

- Column Selection : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA modifier) .

- Dry Loading : Adsorb crude mixtures onto Celite to minimize solvent interference .

Safety and Regulatory Compliance

Q. What safety protocols are essential for handling brominated triazole derivatives?

- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact.

- Waste Disposal : Neutralize brominated waste with NaHCO3 before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.